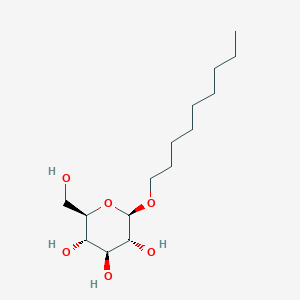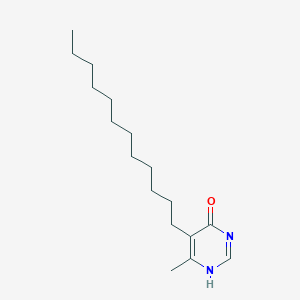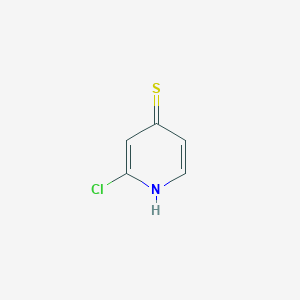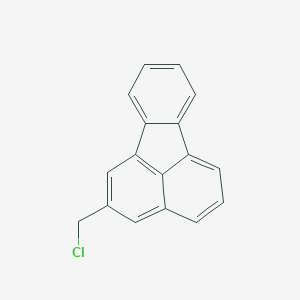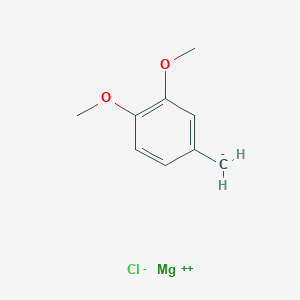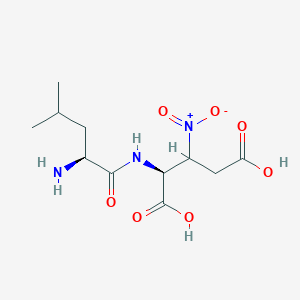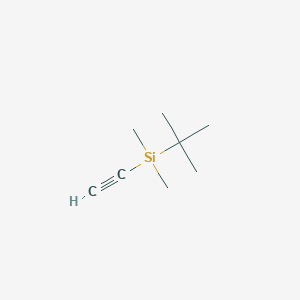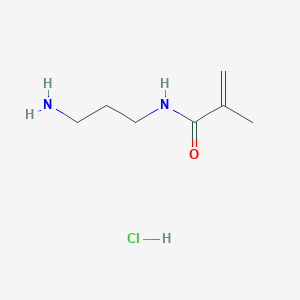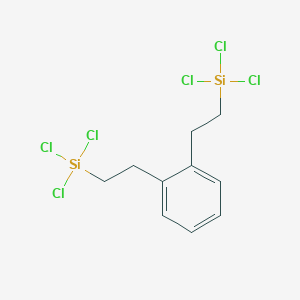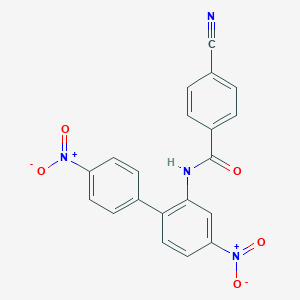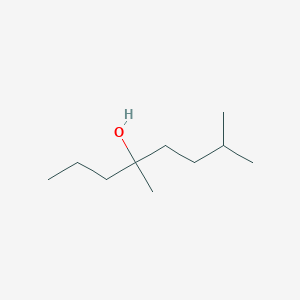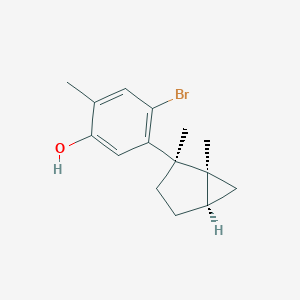
Cyclolaurenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclolaurenol is a natural product that belongs to the diterpene class of compounds. This compound is found in the leaves of the plant, Laurophyllus capensis, which is native to South Africa. Cyclolaurenol has been studied for its potential use in various scientific research applications due to its unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Activities
Cyclolaurenol has been identified as a constituent in various plants with significant medicinal properties. A notable study focusing on the plant Bergia ammannioides, which is used traditionally for wound healing, identified cyclolaurenol as one of its constituents. The research demonstrated that cyclolaurenol contributed to the plant's antibacterial, antioxidant, and topical anti-inflammatory activities, which are essential for effective wound healing (Ezzat et al., 2016).
Membrane Effects
Cyclolaurenol has been studied for its effects on membranes. A study conducted in 1980 explored how cyclolaurenol impacts the microviscosity of lecithin vesicles and serves as a growth factor for Mycoplasma capricolum. The study found that cyclolaurenol’s effects on the membranes were more pronounced than those of lanosterol, suggesting its potential importance in membrane biochemistry and physiology (Dahl, Dahl, & Bloch, 1980).
Other Relevant Studies
While the specific applications of cyclolaurenol are not extensively documented, the compound is found in various plants that have been studied for their medicinal properties. For instance, studies on plants like Cynoglossum lanceolatum and Sphagneticola trilobata have investigated their anti-inflammatory, diuretic, and analgesic activities, which may be partly attributed to compounds like cyclolaurenol present in these plants (Yu et al., 2012); (Mizokami et al., 2012).
Eigenschaften
CAS-Nummer |
103439-83-4 |
|---|---|
Produktname |
Cyclolaurenol |
Molekularformel |
C15H19BrO |
Molekulargewicht |
295.21 g/mol |
IUPAC-Name |
4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol |
InChI |
InChI=1S/C15H19BrO/c1-9-6-12(16)11(7-13(9)17)14(2)5-4-10-8-15(10,14)3/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14+,15+/m1/s1 |
InChI-Schlüssel |
JRJXKJHWKWCZNE-ONERCXAPSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1O)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)Br |
SMILES |
CC1=CC(=C(C=C1O)C2(CCC3C2(C3)C)C)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C2(CCC3C2(C3)C)C)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



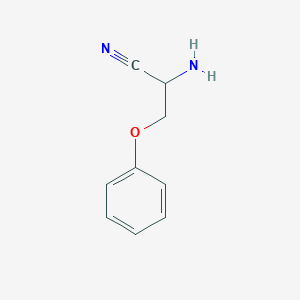
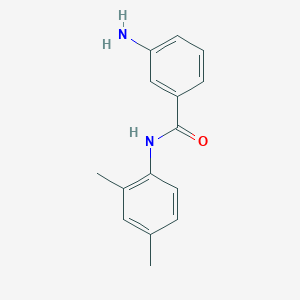
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
